molecular formula C8H16N2O B6143237 1-(3-amino-2-methylpropyl)pyrrolidin-2-one CAS No. 1099666-77-9

1-(3-amino-2-methylpropyl)pyrrolidin-2-one

Cat. No.: B6143237
CAS No.: 1099666-77-9
M. Wt: 156.23 g/mol
InChI Key: SNLUHYGOYLDESA-UHFFFAOYSA-N
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Description

“1-(3-amino-2-methylpropyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1099666-77-9 . It has a molecular weight of 156.23 and its IUPAC name is 1-(3-amino-2-methylpropyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidines, the class of compounds to which “this compound” belongs, has been extensively studied . Various methods have been developed, including the N-heterocyclization of primary amines with diols , the use of O-benzoylhydroxylamines as alkyl nitrene precursors , and the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2O/c1-7(5-9)6-10-4-2-3-8(10)11/h7H,2-6,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, pyrrolidines in general can undergo a variety of reactions . These include C(sp3)-H alkylation and arylation of amides and thioethers , and selective C(sp3)-C(sp2) cross-couplings .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (156.23) and its IUPAC name (1-(3-amino-2-methylpropyl)-2-pyrrolidinone) . Additional properties such as boiling point and storage conditions were not specified in the available resources .

Properties

IUPAC Name

1-(3-amino-2-methylpropyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(5-9)6-10-4-2-3-8(10)11/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLUHYGOYLDESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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